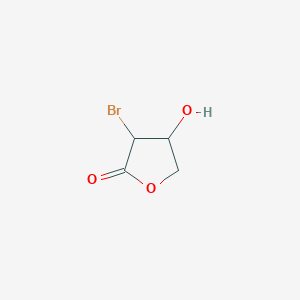![molecular formula C20H20ClN3 B12272959 4-chloro-1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12272959.png)
4-chloro-1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-1H-pyrazole typically involves multi-step organic reactions. One common method includes the reaction of 4-chloropyrazole with a diphenylmethyl-substituted azetidine under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyrazoles .
Aplicaciones Científicas De Investigación
4-chloro-1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-chloro-1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-1-methylpyrazole: A simpler pyrazole derivative with similar structural features.
Diphenylmethyl-substituted azetidines: Compounds with similar azetidine moieties but different substituents.
Uniqueness
4-chloro-1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-1H-pyrazole is unique due to its combination of a pyrazole ring with a diphenylmethyl-substituted azetidine. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C20H20ClN3 |
|---|---|
Peso molecular |
337.8 g/mol |
Nombre IUPAC |
1-[(1-benzhydrylazetidin-3-yl)methyl]-4-chloropyrazole |
InChI |
InChI=1S/C20H20ClN3/c21-19-11-22-24(15-19)14-16-12-23(13-16)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-11,15-16,20H,12-14H2 |
Clave InChI |
URQJRHGSNRWPMJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)CN4C=C(C=N4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methoxy-2-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B12272889.png)


![4-(1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12272907.png)
![4-bromo-1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12272916.png)


![N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine;sulfuric acid](/img/structure/B12272935.png)

![1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine](/img/structure/B12272940.png)
![(2Z)-2-[(3,4-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B12272941.png)
![9-Benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester](/img/structure/B12272943.png)

